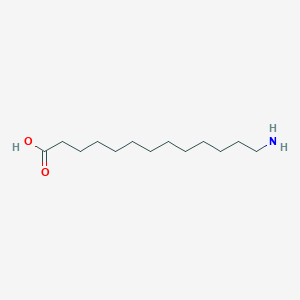

13-Aminotridecanoic acid

Übersicht

Beschreibung

13-Aminotridecanoic acid is a monomer that is primarily used in the synthesis of nylon 13, a type of polyamide. The interest in this compound stems from its potential applications in the production of specialty nylons, which have unique properties and can be used in various industrial applications. The synthesis of 13-aminotridecanoic acid is a topic of research due to the importance of developing efficient and scalable methods for its production .

Synthesis Analysis

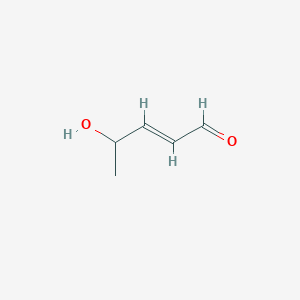

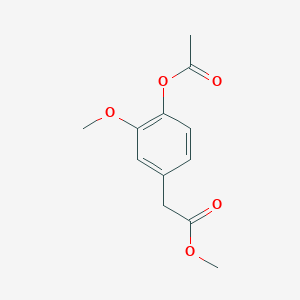

The synthesis of 13-aminotridecanoic acid has been explored through various methods, with the aim of identifying the most efficient process. One such method involves the oxidative ozonolysis of eruconitrile, followed by esterification to produce methyl 12-cyanododecanoate. This intermediate is then catalytically reduced and hydrolyzed to yield 13-aminotridecanoic acid with a relatively high purity and a yield of 55 to 60% from the eruconitrile. An alternative approach starts with the oxidative ozonolysis of methyl erucate, leading to a series of transformations that ultimately result in the desired amino acid. These methods are compared in terms of convenience, yield, and the ease of purification, with some being less desirable due to lower yields and more complex purification processes .

Molecular Structure Analysis

The molecular structure of amino acids, including those similar to 13-aminotridecanoic acid, can be studied using carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy. This technique provides insights into the chemical environment of carbon atoms within the molecule. For instance, the 13C chemical shifts of amino acids have been determined in protected linear peptides, which can be correlated with the molecular conformation of peptides and proteins. Such studies are essential for understanding the structural aspects of amino acids and their derivatives .

Chemical Reactions Analysis

The reactivity of amino acids, including 13-aminotridecanoic acid, can be inferred from studies involving their incorporation into peptides and the subsequent analysis of their behavior in different chemical environments. For example, the influence of the amino acid residue on the resonance positions of neighboring residues in peptides has been found to be relatively small, with the exception of proline. This suggests that the amino acid side chains do not significantly alter the chemical shifts of adjacent carbon atoms, which is valuable information for predicting the behavior of amino acids like 13-aminotridecanoic acid in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids can be characterized using various spectroscopic methods, including 13C NMR. The chemical shifts observed in NMR studies provide information about the electronic environment of carbon atoms and can be used to deduce certain physical and chemical properties. For example, the presence of organic solvents in aqueous solutions can affect the 13C chemical shifts of amino acids, which is relevant for understanding their behavior in different solvents. Such data are crucial for the characterization of amino acids and their derivatives, including 13-aminotridecanoic acid, in various physical states and chemical contexts .

Wissenschaftliche Forschungsanwendungen

Synthesis from Erucic Acid : 13-Aminotridecanoic acid, a monomer for nylon 13, can be synthesized from erucic acid. Different methods, including oxidative ozonolysis and catalytic reduction, have been explored for this synthesis (Greene, Burks, & Wolff, 1969).

Production from Microalgae : A two-step synthesis using cross-metathesis has been developed to produce 13-aminotridecanoate, a precursor for nylon 13, from methyl oleate derived from microalgae. This represents a renewable source for the production of nylon precursors (Abel et al., 2014).

Synthesis of Carbon-13 Labeled Compounds : The synthesis of carbon-13-labeled tetradecanoic acids, which involves the labeling of carbon atoms in the compound, has applications in research, particularly in spectroscopy and metabolic studies (Sparrow, Patel, & Morrisett, 1983).

Stable Isotope Fingerprinting : The study of carbon isotope signatures, including 13C, in amino acids can be used to trace the origins of these compounds in ecological studies. This approach helps to understand the nutritional linkages in food webs (Larsen, Taylor, Leigh, & O'Brien, 2009).

Metabolic Engineering and Process Design : The fractional labeling of amino acids with 13C is a useful tool for investigating intermediary metabolism. This method can be used to study various metabolic pathways and support metabolic engineering in biotechnology (Szyperski, 1995).

Pheromone Synthesis : 13-Aminotridecanoic acid has been used in the synthesis of 5-hexadecanolide, a pheromone of the oriental hornet. This demonstrates its application in the synthesis of bioactive compounds (Mori & Otsuka, 1985).

NMR Spectroscopy in Amino Acid Metabolism : 13C-labeled amino acids, including those derived from 13-aminotridecanoic acid, are used in NMR spectroscopy to study amino acid metabolism and other biochemical processes (Zello et al., 1994).

Asymmetric Synthesis in Biochemistry : The compound has been used in the asymmetric synthesis of specific amino acids, highlighting its role in advanced chemical synthesis techniques (Bannage et al., 1994).

Eigenschaften

IUPAC Name |

13-aminotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNQOXAUNKFXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCN)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26796-67-8 | |

| Record name | Tridecanoic acid, 13-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Aminotridecanoic acid | |

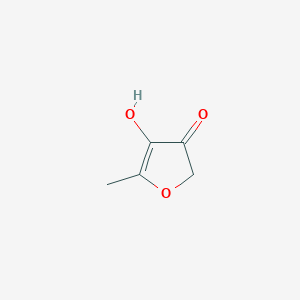

Retrosynthesis Analysis

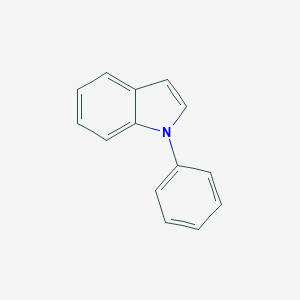

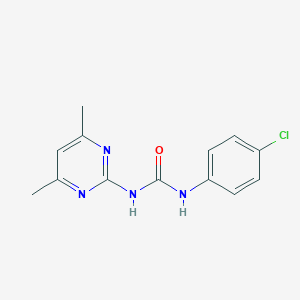

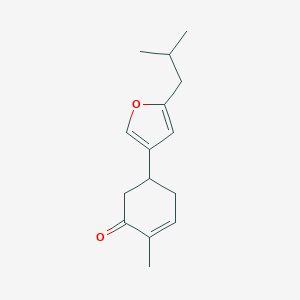

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)